

2-Chloro-5-fluoroisonicotinaldehyde literature review

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Compound of Interest

Compound Name:	2-Chloro-5-fluoroisonicotinaldehyde
Cat. No.:	B1418055

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An In-depth Technical Guide to **2-Chloro-5-fluoroisonicotinaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoroisonicotinaldehyde is a halogenated pyridinecarbaldehyde that serves as a highly versatile and valuable intermediate in synthetic chemistry. Its unique electronic properties, stemming from the presence of a chloro, a fluoro, and an aldehyde group on the pyridine scaffold, make it a crucial building block for the construction of complex heterocyclic molecules. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, chemical reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental insights, reaction pathways, and key data are presented to serve as a practical resource for professionals in medicinal chemistry and process development.

Introduction and Significance

2-Chloro-5-fluoroisonicotinaldehyde, also known as 2-chloro-5-fluoropyridine-4-carbaldehyde, belongs to a class of substituted pyridines that are of significant interest in the pharmaceutical and agrochemical industries[1]. The pyridine ring is a common motif in bioactive compounds, and its functionalization with electron-withdrawing groups like chlorine

and fluorine atoms, along with a reactive aldehyde handle, creates a molecule primed for diverse chemical transformations[2].

The strategic placement of the substituents is key to its utility:

- The Aldehyde Group (-CHO): Positioned at C4, it is a primary site for nucleophilic attack, enabling chain extension, the formation of imines, and participation in various condensation reactions[3].
- The Chloro Group (-Cl): Located at C2, it is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
- The Fluoro Group (-F): Positioned at C5, it modulates the electronic properties of the ring, often enhancing metabolic stability and binding affinity in final drug products.

This combination makes **2-Chloro-5-fluoroisonicotinaldehyde** a powerful precursor for constructing complex molecular architectures, particularly those targeting biological systems.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and computed properties of **2-Chloro-5-fluoroisonicotinaldehyde** is provided below. Experimental data is limited in publicly available literature; therefore, some values are based on chemical supplier information and computational models.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	884494-54-6	[4]
Molecular Formula	C ₆ H ₃ ClFNO	[5]
Molecular Weight	159.55 g/mol	N/A
Appearance	Solid	[N/A]
Boiling Point	228 °C	[4]
Topological Polar Surface Area	30.0 Å ² (Calculated)	[6]
Molar Refractivity	34.59 (Calculated)	[6]

Table 2: Predicted Spectroscopic Data

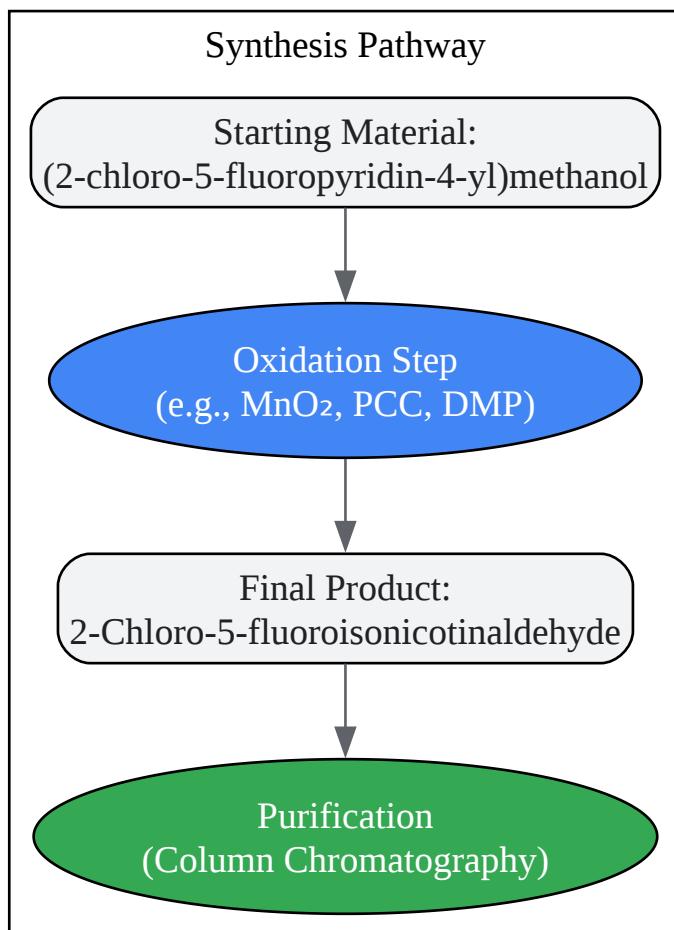
While experimental spectra are not readily available, the expected characteristics can be predicted based on the molecular structure. These predictions are invaluable for reaction monitoring and product characterization.

Spectrum	Predicted Key Features
¹ H-NMR	<ul style="list-style-type: none">Aldehyde proton (s, 1H): ~9.9-10.1 ppmAromatic proton (d, 1H, ortho to F): ~8.6-8.8 ppmAromatic proton (d, 1H, ortho to Cl): ~7.8-8.0 ppm
¹³ C-NMR	<ul style="list-style-type: none">Aldehyde carbon: ~190-195 ppmAromatic carbons: ~120-165 ppm, showing C-F and C-Cl couplings.
IR (Infrared)	<ul style="list-style-type: none">C=O stretch (aldehyde): ~1700-1720 cm⁻¹Cl stretch: ~700-800 cm⁻¹C-F stretch: ~1200-1300 cm⁻¹
Mass Spec (EI)	<ul style="list-style-type: none">Molecular Ion (M⁺): m/z 159/161 (due to ³⁵Cl/³⁷Cl isotopes)

Synthesis and Purification

A definitive, published protocol for the synthesis of **2-Chloro-5-fluoroisonicotinaldehyde** is not widely available. However, a chemically sound and highly probable synthetic route involves the oxidation of the corresponding alcohol, (2-chloro-5-fluoropyridin-4-yl)methanol. This is a standard and reliable transformation in organic synthesis.

Logical Workflow for Synthesis



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Caption: Probable synthetic workflow for **2-Chloro-5-fluoroisonicotinaldehyde**.

Representative Experimental Protocol: Oxidation of (2-chloro-5-fluoropyridin-4-yl)methanol

This protocol is based on analogous, well-established procedures for the oxidation of heterocyclic methanols.

Step-by-Step Methodology:

- **Reaction Setup:** To a stirred solution of (2-chloro-5-fluoropyridin-4-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 10-15 mL per gram of substrate), add an oxidizing agent. Activated manganese dioxide (MnO_2 , ~5-10 eq) is an excellent choice for its selectivity and mild conditions.
 - **Causality Insight:** DCM is chosen for its inertness and ability to dissolve the starting material while allowing for easy filtration of the solid MnO_2 byproduct. A large excess of MnO_2 is used to drive the reaction to completion.
- **Reaction Execution:** Heat the suspension to reflux (approx. 40 °C for DCM) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
 - **Self-Validation:** The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate (visualized under UV light) confirms the conversion.
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the Celite® pad with additional DCM to ensure complete recovery of the product.
 - **Causality Insight:** Celite filtration provides a clean and efficient method to separate the solid oxidant from the product solution without clogging standard filter paper.
- **Purification:** Concentrate the combined organic filtrates under reduced pressure. The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure **2-Chloro-5-fluoroisonicotinaldehyde**.
 - **Self-Validation:** Purity of the final product should be confirmed by NMR spectroscopy and LC-MS to ensure it meets the standards for subsequent reactions.

Chemical Reactivity and Derivatization

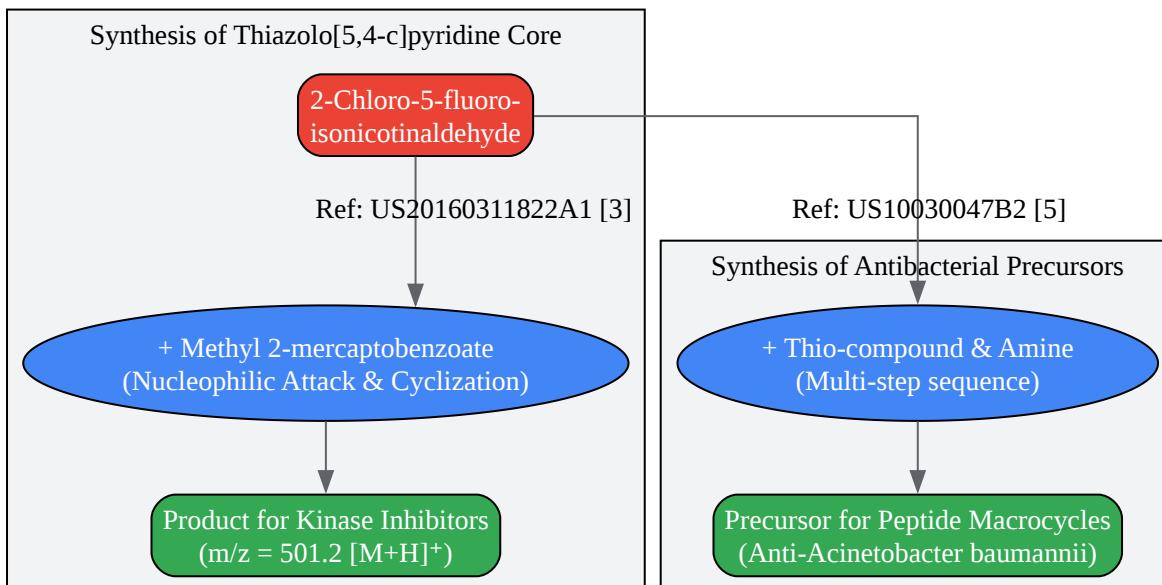
The utility of **2-Chloro-5-fluoroisonicotinaldehyde** is defined by its reactivity at two primary sites: the aldehyde carbon and the C2-chloro position. This dual reactivity allows for sequential or orthogonal functionalization.

Key Reaction Pathways

- Reactions at the Aldehyde Group: The aldehyde is a classic electrophile, readily undergoing nucleophilic addition. This is frequently used to build side chains or initiate cyclization cascades. A notable example is its reaction with sulfur ylides or other nucleophiles to form complex heterocyclic systems.
- Nucleophilic Aromatic Substitution (SNAr) at C2: The chloro group at the C2 position is activated for displacement by the electron-withdrawing nature of the pyridine nitrogens and the fluoro substituent. This allows for the facile introduction of amines, thiols, and alcohols, which is a cornerstone of modern medicinal chemistry.

Visualization of Derivatization

The following diagram illustrates two documented applications of **2-Chloro-5-fluoroisonicotinaldehyde** in the synthesis of advanced intermediates.



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Caption: Documented reaction pathways starting from **2-Chloro-5-fluoroisonicotinaldehyde**.

Applications in Drug Discovery

2-Chloro-5-fluoroisonicotinaldehyde is not just a theoretical building block; it is actively used in the synthesis of high-value molecules for drug discovery.

- **Antibacterials:** The compound is a key starting material in the synthesis of novel peptide macrocycles that exhibit potent activity against *Acinetobacter baumannii*, a challenging multidrug-resistant pathogen[7]. In a patented synthesis, the aldehyde is reacted at 90 °C as part of a sequence to construct the core of these complex antibacterial agents[7].
- **Kinase Inhibitors:** In another documented application, **2-Chloro-5-fluoroisonicotinaldehyde** is reacted with methyl 2-mercaptopbenzoate to form a thiazolo[5,4-c]pyridine derivative. This heterocyclic scaffold is a common feature in many kinase inhibitors used in oncology. The reaction proceeds via nucleophilic attack of the thiol on the aldehyde, followed by cyclization

and subsequent reactions to yield the final complex molecule, confirmed by mass spectrometry.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **2-Chloro-5-fluoroisonicotinaldehyde** is not widely disseminated, related halogenated aromatic aldehydes are typically classified as irritants.

- General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Toxicity Profile (Inferred): Expected to be harmful if swallowed and may cause skin and eye irritation. Avoid inhalation of dust or vapors.

Always consult the supplier-specific MSDS before handling this chemical.

Conclusion

2-Chloro-5-fluoroisonicotinaldehyde is a quintessential example of a modern synthetic building block, offering multiple, distinct reaction sites for molecular elaboration. Its strategic importance is underscored by its documented use in the synthesis of advanced pharmaceutical intermediates targeting critical areas of unmet medical need, such as multidrug-resistant bacteria and cancer. This guide has provided a framework for understanding its properties, synthesis, and reactivity, empowering researchers to leverage its full potential in their synthetic campaigns.

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References

- 1. Buy 2-Chloro-5-fluoro-4-methylpyridine | 881891-83-4 [smolecule.com]

- 2. Buy 2-Chloro-5-Fluoropyridine-3-carbaldehyde | 851484-95-2 [smolecule.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 2-Chloro-5-fluoroisonicotinaldehyde [myskinrecipes.com]
- 5. 851484-95-2 | 2-Chloro-5-fluoronicotinaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. US10030047B2 - Peptide macrocycles against acinetobacter baumannii - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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